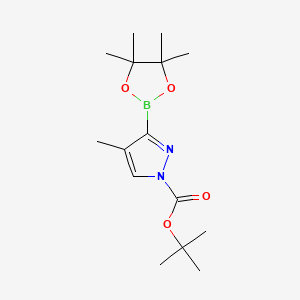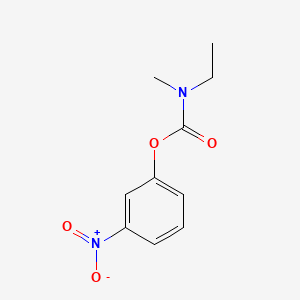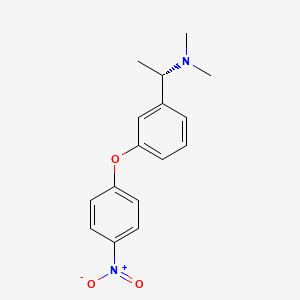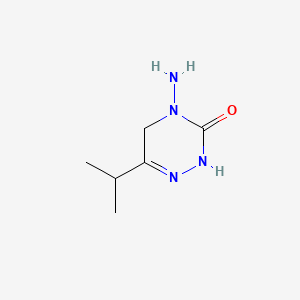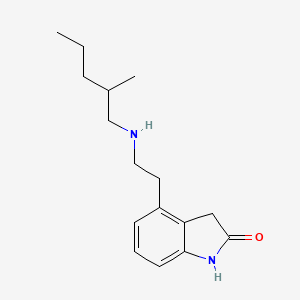
N-Desbispropyl-N-pentyl-2-methyl Ropinirole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desbispropyl-N-pentyl-2-methyl Ropinirole is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.375 g/mol . It is a derivative of Ropinirole, a well-known dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome . This compound is characterized by the replacement of the propyl groups with a pentyl group and the addition of a methyl group, which may alter its pharmacological properties.
准备方法
The synthesis of N-Desbispropyl-N-pentyl-2-methyl Ropinirole involves several steps, starting from the basic structure of Ropinirole. The synthetic route typically includes:
Alkylation: Introduction of the pentyl group through an alkylation reaction.
Methylation: Addition of the methyl group using a methylating agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
N-Desbispropyl-N-pentyl-2-methyl Ropinirole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-Desbispropyl-N-pentyl-2-methyl Ropinirole has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with dopamine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its efficacy and safety in treating neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
The mechanism of action of N-Desbispropyl-N-pentyl-2-methyl Ropinirole involves its interaction with dopamine receptors in the brain. It acts as an agonist, mimicking the effects of dopamine and stimulating these receptors. This leads to an increase in dopamine activity, which can help alleviate symptoms of conditions like Parkinson’s disease. The molecular targets include D2 and D3 dopamine receptors, and the pathways involved are related to the dopaminergic signaling pathway .
相似化合物的比较
N-Desbispropyl-N-pentyl-2-methyl Ropinirole can be compared with other similar compounds such as:
Ropinirole: The parent compound, which is widely used in clinical practice.
Pramipexole: Another dopamine agonist with similar therapeutic applications.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to these similar compounds .
属性
IUPAC Name |
4-[2-(2-methylpentylamino)ethyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-5-12(2)11-17-9-8-13-6-4-7-15-14(13)10-16(19)18-15/h4,6-7,12,17H,3,5,8-11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFKUSLBCTPHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CNCCC1=C2CC(=O)NC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249622-60-4 |
Source


|
| Record name | 2H-Indol-2-one, 1,3-dihydro-4-(2-((2-methylpentyl)amino)ethyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249622604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-((2-METHYLPENTYL)AMINO)ETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O9N8YVH7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
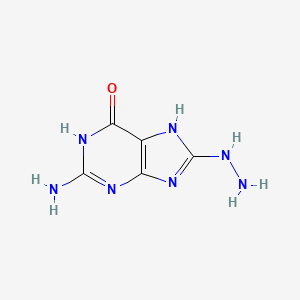
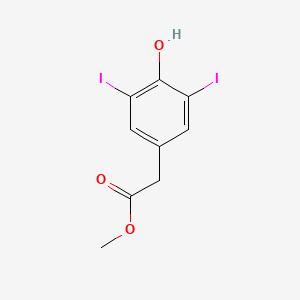

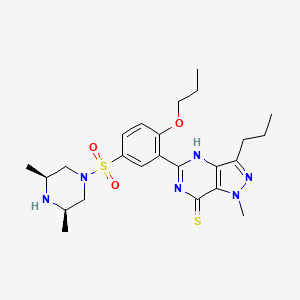
![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)
